Methyl 3-[(4-chloro-2-cyanophenoxy)methyl]benzoate
Overview
Description
Methyl 3-[(4-chloro-2-cyanophenoxy)methyl]benzoate is an organic compound with the molecular formula C16H12ClNO3 and a molecular weight of 301.72 g/mol . This compound is categorized as an ester and is primarily used in scientific research . It is known for its unique structure, which includes a benzoate group, a chlorinated phenoxy group, and a cyanophenoxy group.
Preparation Methods
The synthesis of Methyl 3-[(4-chloro-2-cyanophenoxy)methyl]benzoate typically involves the reaction of 3-hydroxybenzoic acid with 4-chloro-2-cyanophenol in the presence of a suitable base and a methylating agent . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
Methyl 3-[(4-chloro-2-cyanophenoxy)methyl]benzoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound .
Scientific Research Applications
Methyl 3-[(4-chloro-2-cyanophenoxy)methyl]benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-[(4-chloro-2-cyanophenoxy)methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .
Comparison with Similar Compounds
Methyl 3-[(4-chloro-2-cyanophenoxy)methyl]benzoate can be compared with other similar compounds, such as:
Methyl 3-[(4-chloro-2-nitrophenoxy)methyl]benzoate: This compound has a nitro group instead of a cyano group, which can lead to different chemical reactivity and biological activity.
Methyl 3-[(4-chloro-2-methylphenoxy)methyl]benzoate: The presence of a methyl group instead of a cyano group can affect the compound’s solubility and stability.
Methyl 3-[(4-chloro-2-hydroxyphenoxy)methyl]benzoate: The hydroxy group can introduce additional hydrogen bonding interactions, influencing the compound’s physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 3-[(4-chloro-2-cyanophenoxy)methyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c1-20-16(19)12-4-2-3-11(7-12)10-21-15-6-5-14(17)8-13(15)9-18/h2-8H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEMASMHCZJHBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=C(C=C(C=C2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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